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molecular formula C10H9ClO2 B159937 1-(3-Chlorophenyl)butane-1,3-dione CAS No. 128486-09-9

1-(3-Chlorophenyl)butane-1,3-dione

Cat. No. B159937
M. Wt: 196.63 g/mol
InChI Key: NAVKHJDRCGTULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153854B2

Procedure details

A solution of tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate (8.82 g) in trifluoroacetic acid (40 mL) was stirred for 1 hour under an ice-bath. The volatile was removed in vacuo, and the residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give 1-(3-chlorophenyl)-1,3-butanedione as a pale orange crystal (5.33 g).
Name
tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[C:5]([CH:7]([C:15](=[O:17])[CH3:16])C(OC(C)(C)C)=O)=[O:6]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:7][C:15](=[O:17])[CH3:16])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate
Quantity
8.82 g
Type
reactant
Smiles
ClC=1C=C(C(=O)C(C(=O)OC(C)(C)C)C(C)=O)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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